molecular formula C20H19FO3 B4922277 4-BUTYL-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

4-BUTYL-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

Cat. No.: B4922277
M. Wt: 326.4 g/mol
InChI Key: JTVOMCGYGZOHCC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butylphenol, 2-fluorobenzyl chloride, and salicylaldehyde.

    Formation of Intermediate: The first step involves the reaction of 4-butylphenol with salicylaldehyde in the presence of a base, such as potassium carbonate, to form an intermediate compound.

    Methoxylation: The intermediate is then reacted with 2-fluorobenzyl chloride in the presence of a suitable base, such as sodium hydride, to introduce the 2-fluorophenylmethoxy group.

    Cyclization: The final step involves cyclization of the intermediate to form the chromen-2-one core. This is typically achieved using a Lewis acid catalyst, such as aluminum chloride, under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Precise control of temperature and reaction time to maximize yield.

    Purification: Use of techniques such as recrystallization and chromatography to purify the final product.

    Safety and Environmental Considerations: Implementation of safety protocols and waste management practices to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

4-Butyl-7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly in the treatment of inflammatory and infectious diseases.

    Materials Science: Application in the synthesis of novel materials with unique optical and electronic properties.

    Biological Studies: Investigation of its biological activity, including antimicrobial, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-butyl-7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butyl-7-[(2-chloro-4-fluorophenyl)methoxy]-2H-chromen-2-one
  • 4-Butyl-7-[(2-fluorophenyl)methoxy]-8-methylchromen-2-one

Uniqueness

4-Butyl-7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one is unique due to the specific combination of substituents, which imparts distinct chemical and biological properties. The presence of the 2-fluorophenylmethoxy group enhances its potential biological activity and stability compared to similar compounds.

Properties

IUPAC Name

4-butyl-7-[(2-fluorophenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FO3/c1-2-3-6-14-11-20(22)24-19-12-16(9-10-17(14)19)23-13-15-7-4-5-8-18(15)21/h4-5,7-12H,2-3,6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVOMCGYGZOHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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